N-Ethyl-N-(pyrimidin-2-yl)cyanamide
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Overview
Description
N-Ethyl-N-(pyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4. This compound is part of the cyanamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the pyrimidine ring in its structure makes it an interesting subject for research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(pyrimidin-2-yl)cyanamide typically involves the reaction of pyrimidine derivatives with ethylamine and cyanamide. One common method includes the reaction of 2-chloropyrimidine with ethylamine to form N-ethylpyrimidin-2-amine, which is then reacted with cyanamide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(pyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Ethyl-N-(pyrimidin-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial virulence . This inhibition can lead to reduced bacterial resistance and enhanced effectiveness of antimicrobial treatments.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives: These compounds are known for their antitumor activities and CDK6 inhibitory properties.
Uniqueness
N-Ethyl-N-(pyrimidin-2-yl)cyanamide is unique due to its specific structure, which combines the pyrimidine ring with a cyanamide group
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
ethyl(pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-11(6-8)7-9-4-3-5-10-7/h3-5H,2H2,1H3 |
InChI Key |
IQHSIUURVYQPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C#N)C1=NC=CC=N1 |
Origin of Product |
United States |
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